molecular formula C8H20Cl2N2 B063372 N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride CAS No. 172281-72-0

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride

Cat. No.: B063372
CAS No.: 172281-72-0
M. Wt: 215.16 g/mol
InChI Key: NGEUUXMQPFMKRC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride: is a chemical compound with a molecular formula of C8H20Cl2N2. It is commonly used in various scientific research fields due to its unique chemical properties and reactivity. This compound is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride typically involves the reaction of piperidine with formaldehyde and dimethylamine. The process can be summarized as follows:

  • Starting Materials:

    • Piperidine
    • Formaldehyde
    • Dimethylamine
  • Reaction Conditions:

    • The reaction is usually carried out in an aqueous medium.
    • The temperature is maintained between 0°C to 5°C to control the reaction rate.
    • Hydrochloric acid is added to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Automated systems for precise control of temperature and pH.
  • Purification steps such as crystallization and filtration to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
  • Reduction:

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
  • Substitution:

    • Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere.

    Substitution: Various nucleophiles; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Compounds with different nucleophilic groups replacing the dimethylamine group.

Scientific Research Applications

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

  • Chemistry:

    • Used as an intermediate in organic synthesis.
    • Acts as a building block for the synthesis of more complex molecules.
  • Biology:

    • Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
    • Used in the development of biochemical assays.
  • Medicine:

    • Investigated for its potential therapeutic effects in treating neurological disorders.
    • Used in the synthesis of pharmaceutical compounds.
  • Industry:

    • Utilized in the production of specialty chemicals.
    • Acts as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the nervous system, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

  • N-Methyl-1-(piperidin-4-yl)methanamine
  • N,N-Diethyl-1-(piperidin-4-yl)methanamine
  • N,N-Dimethyl-1-(piperidin-3-yl)methanamine

Comparison:

  • N-Methyl-1-(piperidin-4-yl)methanamine: Similar structure but with one less methyl group, leading to different reactivity and binding properties.
  • N,N-Diethyl-1-(piperidin-4-yl)methanamine: Contains ethyl groups instead of methyl groups, which can affect its solubility and interaction with biological targets.
  • N,N-Dimethyl-1-(piperidin-3-yl)methanamine: The position of the piperidine ring is different, which can influence its chemical behavior and applications.

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride stands out due to its specific structural features, making it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUUXMQPFMKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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